molecular formula C11H9ClN2O2 B2860222 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 53013-51-7

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2860222
CAS No.: 53013-51-7
M. Wt: 236.66
InChI Key: OZFANALXKZFARG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring substituted with a chlorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as an anticonvulsant and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with voltage-gated sodium and calcium channels, as well as GABA receptors, to exert its anticonvulsant and analgesic effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-Chlorophenyl)-5-methyl-4-isoxazole formyl chloride
  • 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides

Uniqueness

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFANALXKZFARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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